A Guide to the Synthesis and Characterization of Methyl 2-chloro-5-(methylamino)isonicotinate
A Guide to the Synthesis and Characterization of Methyl 2-chloro-5-(methylamino)isonicotinate
Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of Methyl 2-chloro-5-(methylamino)isonicotinate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Pyridine scaffolds are ubiquitous in pharmaceuticals, and functionalized isonicotinates serve as critical building blocks for novel molecular entities. This guide outlines a robust, multi-step synthetic pathway starting from a commercially available precursor. We will delve into the causality behind experimental choices, from reaction conditions to purification strategies. Furthermore, a detailed protocol for the structural elucidation and purity confirmation of the final compound using modern spectroscopic techniques is presented, ensuring a self-validating and reproducible workflow.
Strategic Approach: Retrosynthetic Analysis
The design of a synthetic route must prioritize efficiency, scalability, and the use of readily available starting materials. For the target molecule, Methyl 2-chloro-5-(methylamino)isonicotinate, a logical retrosynthetic disconnection points towards a key intermediate, Methyl 2-chloro-5-nitroisonicotinate. This intermediate can be accessed via electrophilic nitration of the commercially available Methyl 2-chloroisonicotinate. The subsequent reduction of the nitro group to a primary amine, followed by selective N-methylation, presents a reliable forward synthesis. This strategy is advantageous as the reactions involved—nitration, hydrogenation, and reductive amination—are well-established and high-yielding transformations in organic synthesis.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthesis Protocol
This section provides a step-by-step methodology for the synthesis. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Step 1: Electrophilic Nitration of Methyl 2-chloroisonicotinate
The initial step involves the regioselective nitration of the pyridine ring. The electron-withdrawing nature of the chloro and ester groups directs the incoming nitro group to the 5-position. A mixture of fuming nitric acid and sulfuric acid is the classic and effective nitrating agent for de-activated aromatic systems.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Methyl 2-chloronicotinate[1] | ≥97% | Sigma-Aldrich |
| Fuming Nitric Acid (HNO₃) | 90% | Merck |
| Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C using an ice bath.
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Slowly add Methyl 2-chloronicotinate to the cold sulfuric acid while stirring. Ensure the temperature does not exceed 10 °C. The pyridine ester must be fully protonated by the strong acid to prevent uncontrolled oxidation.
-
Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C. This exothermic reaction requires careful temperature control to minimize side-product formation.
-
After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate until the pH is ~7.
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Extract the aqueous layer three times with dichloromethane.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-chloro-5-nitroisonicotinate.
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Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure nitro-intermediate. A typical spectrum for a related compound, 2-Chloro-5-nitro-isonicotinic acid methyl ester, can be used as a reference for characterization[2].
Step 2: Reduction of the Nitro Group
Catalytic hydrogenation is the method of choice for reducing the nitro group to a primary amine, as it offers high selectivity and clean conversion. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, operating under mild conditions that preserve the chloro and ester functionalities[3].
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Methyl 2-chloro-5-nitroisonicotinate | (From Step 1) | - |
| Palladium on Carbon (Pd/C) | 10 wt. % | Acros Organics |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |
| Hydrogen (H₂) Gas | High Purity | Airgas |
| Celite | - | Fisher Scientific |
Procedure:
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Dissolve Methyl 2-chloro-5-nitroisonicotinate in anhydrous methanol in a hydrogenation vessel.
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Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
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Seal the vessel and purge it with hydrogen gas.
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Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC. The reaction is typically complete within 3-5 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The use of Celite is critical for removing the fine, pyrophoric catalyst safely and completely.
-
Rinse the filter cake with methanol.
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Combine the filtrates and concentrate under reduced pressure to yield Methyl 2-chloro-5-aminoisonicotinate, which is often pure enough for the next step.
Step 3: N-Methylation via Reductive Amination
Reductive amination is a superior method for N-methylation, providing high selectivity and avoiding the over-methylation issues common with direct alkylating agents. The primary amine is first condensed with formaldehyde to form a transient imine (or iminium ion), which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Methyl 2-chloro-5-aminoisonicotinate | (From Step 2) | - |
| Formaldehyde | 37% solution in water | Sigma-Aldrich |
| Acetic Acid | Glacial | Fisher Scientific |
| Sodium Triacetoxyborohydride (STAB) | 97% | Acros Organics |
| Dichloroethane (DCE) | Anhydrous | Sigma-Aldrich |
Procedure:
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Dissolve Methyl 2-chloro-5-aminoisonicotinate in anhydrous dichloroethane.
-
Add aqueous formaldehyde solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion. STAB is chosen for its mildness and tolerance of the slightly acidic conditions.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the final product, Methyl 2-chloro-5-(methylamino)isonicotinate, as a pure solid or oil.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. The following data are expected for the final product.
Summary of Physicochemical Properties
| Property | Expected Value |
| IUPAC Name | Methyl 2-chloro-5-(methylamino)isonicotinate |
| CAS Number | 1034131-90-2[4] |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Appearance | Off-white to yellow solid or oil |
Spectroscopic Analysis Workflow
Caption: Workflow for product purification and characterization.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is the most powerful tool for confirming the structure.
-
Aromatic Protons: Two distinct signals are expected in the aromatic region. The proton at the 6-position (adjacent to the nitrogen) will appear as a singlet at approximately δ 8.0-8.2 ppm. The proton at the 3-position will appear as a singlet at a more upfield chemical shift, around δ 7.2-7.4 ppm, due to the electron-donating effect of the adjacent methylamino group.
-
Ester Methyl Protons: A sharp singlet integrating to 3 protons will be observed around δ 3.9-4.0 ppm.
-
N-H Proton: A broad singlet, typically around δ 4.5-5.5 ppm, corresponding to the amine proton. Its position can vary with concentration and temperature.
-
N-Methyl Protons: A singlet integrating to 3 protons, often appearing as a doublet if coupled to the N-H proton, around δ 2.9-3.1 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.
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N-H Stretch: A moderate, sharp absorption band around 3350-3450 cm⁻¹.
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C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹[5].
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1720-1735 cm⁻¹. This is a highly diagnostic peak.
-
C=C and C=N Stretch (Aromatic Ring): Multiple sharp bands in the 1550-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (EI-MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z = 200.
-
Isotopic Pattern: A crucial diagnostic feature will be the M+2 peak at m/z = 202, with an intensity that is approximately one-third of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing a single chlorine atom[6].
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 169, and loss of the entire ester group (-CO₂CH₃) to give a peak at m/z = 141.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions are mandatory.
-
Hazards: While specific toxicity data for this compound is not widely available, related chloro- and amino-pyridines are often classified as irritants. Assume the compound may cause skin, eye, and respiratory irritation[7][8].
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[4].
Conclusion
This guide details a reliable and reproducible method for the synthesis of Methyl 2-chloro-5-(methylamino)isonicotinate. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently produce and validate this valuable chemical building block for applications in drug discovery and materials science. The emphasis on the rationale behind each step provides the necessary insight for troubleshooting and adapting the methodology for related molecular targets.
References
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Synthesis of 2-chloro-nicotinic acid, methyl ester , PrepChem.com, [Link]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid, Google P
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Methyl 2-Chloro-6-methylisonicotinate , PubChem, National Center for Biotechnology Information, [Link]
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Synthesis of 2-Chloronicotinic Acid Derivatives , Atlantis Press, [Link]
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Methyl 6-chloro-5-nitronicotinate , PubChem, National Center for Biotechnology Information, [Link]
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Methyl 2-chloronicotinate , PubChem, National Center for Biotechnology Information, [Link]
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Table of Characteristic IR Absorptions , University of Colorado Boulder, [Link]
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2-(Methylamino)-5-chlorobenzophenone , PubChem, National Center for Biotechnology Information, [Link]
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Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- , NIST WebBook, [Link]
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